molecular formula C19H16ClFN2O4 B3537966 (5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B3537966
M. Wt: 390.8 g/mol
InChI Key: HXUMMKUTOJNUPB-VIZOYTHASA-N
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Description

(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a benzylidene group substituted with chlorine and methoxy groups, as well as a fluorobenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with glyoxal or its derivatives under acidic or basic conditions.

    Introduction of the benzylidene group: The benzylidene group can be introduced via a condensation reaction between the imidazolidine-2,4-dione core and 2-chloro-4,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Addition of the fluorobenzyl group: The fluorobenzyl group can be added through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzylidene or fluorobenzyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, leading to changes in gene expression.

Comparison with Similar Compounds

(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can be compared with other similar compounds, such as:

  • (5E)-5-(2-chlorobenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-benzylimidazolidine-2,4-dione

These compounds share structural similarities but differ in the substitution patterns on the benzylidene and benzyl groups, which can influence their chemical and biological properties.

Conclusion

This compound: is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable target for synthesis and study, with applications ranging from chemistry and biology to medicine and industry.

Properties

IUPAC Name

(5E)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4/c1-26-16-8-12(13(20)9-17(16)27-2)7-15-18(24)23(19(25)22-15)10-11-5-3-4-6-14(11)21/h3-9H,10H2,1-2H3,(H,22,25)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMMKUTOJNUPB-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 4
(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 5
(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

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